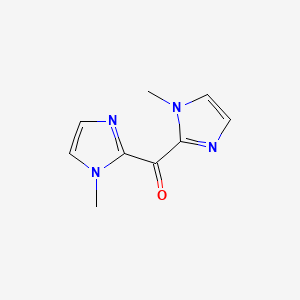

Bis(1-methyl-1H-imidazol-2-yl)methanone

Description

Significance of Imidazole-Derived Ligands in Contemporary Chemical Sciences

The imidazole (B134444) moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the field of chemical sciences. researchgate.net Its significance stems from its versatile coordination capabilities and its presence in numerous biologically important molecules, including the amino acid histidine, histamine, and purines. researchgate.netwikipedia.org In contemporary research, imidazole and its derivatives are highly valued as ligands in coordination chemistry. researchgate.netrsc.org The two nitrogen atoms within the ring provide excellent N-donor sites for complexation with a wide array of metal ions. rsc.org This has led to their extensive use in the rational design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers, materials noted for their crystalline structures and potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org

The electron-rich nature of the imidazole ring allows it to act as a potent sigma-donor, facilitating the formation of stable metal complexes. researchgate.net Furthermore, the structure of imidazole can be readily modified at the 1-, 2-, or 4-positions, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. rsc.org This adaptability makes imidazole-based ligands crucial tools in the development of novel catalysts and functional materials. researchgate.net Beyond materials science, the imidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated and developed for their therapeutic potential, including anticancer, antifungal, and antihypertensive properties. wikipedia.org The ability of the imidazole core to engage in various biological interactions has made it a privileged structure in drug discovery.

Overview of the Chemical Structure and Unique Architectural Features of Bis(1-methyl-1H-imidazol-2-yl)methanone

This compound is a symmetric diketone derivative distinguished by a central carbonyl group that serves as a bridge between two 1-methylimidazole (B24206) rings. The IUPAC name for the compound is bis(1-methylimidazol-2-yl)methanone, and its chemical formula is C₉H₁₀N₄O.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 62366-40-9 |

| Molecular Formula | C₉H₁₀N₄O |

| Molecular Weight | 190.20 g/mol |

| InChI Key | BBDFYGQFWQRHFH-UHFFFAOYSA-N |

| Synonyms | BMIK, Bis(1-methyl-2-imidazolyl)ketone |

Architecturally, the molecule is designed to act as a bidentate chelating ligand. The nitrogen atoms at the 3-position of each imidazole ring are oriented to coordinate with a single metal center, forming a stable chelate ring. A key structural feature is the presence of methyl groups on the nitrogen atom at the 1-position of each imidazole ring. These methyl groups provide increased steric bulk around the coordination sphere and enhance the electronic stability of the molecule. This N-methylation prevents the deprotonation that can occur in related 1H-imidazole ligands, thus defining its specific coordination behavior. The rotational freedom around the bonds connecting the imidazole rings to the central carbonyl group allows for conformational flexibility, which can influence the geometry of the resulting metal complexes.

Historical Context of Research on this compound and Related Imidazole Derivatives

The scientific journey of imidazole derivatives began with the first reported synthesis of the parent imidazole ring in 1858 by the German chemist Heinrich Debus. wikipedia.org This initial discovery, achieved through the reaction of glyoxal (B1671930) and ammonia, opened the door to the vast field of heterocyclic chemistry. While this early synthesis had low yields, it laid the groundwork for the creation of a multitude of C-substituted imidazoles. wikipedia.org

The exploration of more complex imidazole-based structures, such as those with multiple imidazole rings, is a more recent development, driven by the expanding interest in coordination chemistry and materials science in the latter half of the 20th century and into the 21st century. The synthesis of ligands like this compound represents a targeted effort to create molecules with specific coordination properties. The development of such ligands was crucial for investigating the structure-property relationships in metal complexes and for the construction of advanced materials like coordination polymers. rsc.org The systematic study of bis-imidazole ligands has contributed significantly to understanding how ligand flexibility, conformation, and donor atom arrangement dictate the structure and function of supramolecular assemblies. rsc.org

Scope and Objectives of Current and Future Research Trajectories

Current and future research involving this compound and related ligands is focused on several key areas, primarily leveraging its function as a versatile ligand. A significant application that has been identified is its use as a highly selective colorimetric indicator for the photometric determination of iron(II) ions in aqueous solutions. This points to its potential in analytical chemistry for developing sensors and testing kits.

In the realm of coordination chemistry, the compound serves as a robust bidentate ligand for forming stable complexes with various transition metals. Future research is expected to further explore the catalytic properties of these metal complexes. Drawing parallels from related bis(1H-benzo[d]imidazol-2-yl)methanone complexes, there is potential for investigating the biological activity, such as antimicrobial or antiproliferative effects, of the metal chelates of this compound. researchgate.net

Furthermore, the broader field of imidazole-based ligands is rapidly advancing toward the design of novel functional materials. rsc.org There is a significant research boom in using imidazole derivatives to construct new metal-organic frameworks (MOFs) and coordination polymers. rsc.org While this compound's bidentate nature might favor the formation of discrete mononuclear complexes, its structural motifs are valuable for designing more complex, multi-component supramolecular systems. The ongoing objective is to rationally design and synthesize these advanced crystalline materials to achieve desirable properties for applications in fields such as catalysis, gas separation, and molecular sensing. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

bis(1-methylimidazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDFYGQFWQRHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404680 | |

| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62366-40-9 | |

| Record name | Bis(1-methyl-1H-imidazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Bis(1-methyl-1H-imidazol-2-yl)methanone

The preparation of this key heterocyclic ketone is accessible through various methodologies, including direct construction from imidazole (B134444) precursors, metal-facilitated processes, and oxidation of methylene-bridged analogues.

A one-pot synthesis method allows for the direct carbonylative coupling of 1-methylimidazole (B24206) using triphosgene (B27547) (bis(trichloromethyl) carbonate) as the carbonyl source. This reaction is typically performed in a solvent like dichloromethane, starting at a reduced temperature (0°C) and gradually warming to room temperature. The underlying mechanism involves the in situ formation of a reactive 1-methylimidazole-2-carbonyl chloride intermediate from the reaction between 1-methylimidazole and triphosgene. Subsequently, a second equivalent of 1-methylimidazole acts as a nucleophile, displacing the chloride to yield the final diketone product. This approach provides a straightforward route to the target compound from simple starting materials.

Table 1: Optimized Conditions for Direct Carbonylative Coupling

| Parameter | Value | Reference |

|---|---|---|

| Carbonyl Source | Triphosgene | |

| Stoichiometry (Triphosgene) | 0.55 equivalents | |

| Solvent | Dichloromethane | |

| Temperature | 0°C to Room Temperature | |

| Reaction Time | 12 hours | |

| Yield | 58–63% |

The synthesis of this compound can be facilitated by the presence of metal salts, particularly through the oxidation of a precursor molecule. An iron(II)-mediated oxidation of bis(1-methylimidazol-2-yl)methane serves as a prime example. In this method, the reaction is conducted in an ethanol-water solvent system using iron(II) sulfate (B86663) (FeSO₄·7H₂O) under an oxygen atmosphere. The mechanism is proposed to proceed via radical intermediates, with molecular oxygen acting as the terminal oxidant. The presence of the Fe(II) salt is crucial for mediating the transformation.

Table 2: Reaction Parameters for Iron(II)-Mediated Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Bis(1-methylimidazol-2-yl)methane | |

| Metal Salt | FeSO₄·7H₂O | |

| Reagent Loading | 1.2 equivalents | |

| Solvent | Ethanol-Water (4:1 v/v) | |

| Atmosphere | O₂ | |

| Temperature | 60°C | |

| Reaction Time | 20–24 hours | |

| Yield | 68–72% |

Oxidation of the methylene (B1212753) bridge in bis(1-methylimidazol-2-yl)methane is a common and effective strategy for forming the ketone. Besides the metal-mediated approach, a metal-free alternative involves using hydrogen peroxide (H₂O₂) in glacial acetic acid. This method requires reflux temperatures (118°C) and offers the advantage of avoiding metal residues in the final product. However, careful temperature control is necessary to prevent over-oxidation. Both the iron-mediated and peroxide-based methods represent viable oxidation pathways to the target compound. unifesp.br

Table 3: Comparison of Oxidation-Based Strategies

| Feature | Iron(II)-Mediated Oxidation | Hydrogen Peroxide Oxidation |

|---|---|---|

| Oxidant | O₂ (with Fe(II) mediator) | 30% H₂O₂ |

| Solvent | Ethanol-Water | Glacial Acetic Acid |

| Temperature | 60°C | 118°C (Reflux) |

| Reaction Time | 20–24 hours | 5–6 hours |

| Yield | 68–72% | 65–70% |

| Reference |

Advanced synthetic applications utilize derivatives of 2-acyl imidazoles in asymmetric catalysis. While not a direct synthesis of this compound itself, enantioselective nitrone cycloadditions with β-substituted α,β-unsaturated 2-acyl imidazoles are catalyzed by chiral bis(oxazolinyl)pyridine-cerium(IV) triflate complexes. nih.govresearchgate.net For instance, a substrate like (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one undergoes a [3+2] cycloaddition with a nitrone. This reaction does not produce the title ketone but rather complex, enantioenriched isoxazolidine (B1194047) products, which are valuable intermediates for synthesizing densely functionalized β'-hydroxy-β-amino acid derivatives. nih.govresearchgate.net

Advanced Reaction Conditions and Optimization Strategies

The development of specialized catalysts and the optimization of reaction conditions are crucial for achieving high selectivity and efficiency in modern synthetic chemistry.

The field of asymmetric synthesis has seen significant advances through the development of specific chiral catalysts. For cycloaddition reactions involving acyl imidazole substrates, chiral Ce(IV) pyridyl-bis(oxazoline) complexes have proven effective. nih.gov These Lewis acid catalysts coordinate to the 2-acyl imidazole, activating it for the enantioselective addition of the nitrone. nih.govresearchgate.net The reaction is typically conducted at low temperatures (0°C) under an inert atmosphere (N₂) to maximize stereocontrol. The catalyst loading is kept to a catalytic amount (5–10 mol%), and the reaction proceeds over 20–36 hours. The development of such catalysts is key to producing optically active isoxazolidines, which are versatile building blocks in organic synthesis. nih.govorganic-chemistry.org

Table 4: Catalytic Protocol for Enantioselective Nitrone Cycloaddition

| Parameter | Value/Condition | Reference |

|---|---|---|

| Substrate | (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one | |

| Catalyst | Chiral Ce(IV) pyridyl-bis(oxazoline) complex | nih.gov |

| Catalyst Loading | 5–10 mol% | |

| Co-reactant | Nitrone oxide (1.2 equiv) | |

| Solvent | Ethyl Acetate (B1210297) (EtOAc) | |

| Temperature | 0°C | |

| Atmosphere | N₂ | |

| Reaction Time | 20–36 hours |

Role of Controlled Atmospheres (e.g., Nitrogen)

The synthesis of this compound and its derivatives can be sensitive to atmospheric conditions, particularly the presence of oxygen and moisture. To ensure reproducibility and prevent the formation of undesired byproducts, syntheses are often conducted under a controlled, inert atmosphere, such as dry nitrogen or argon. researchgate.netrsc.org

One documented method for the synthesis of related bis-imidazole compounds involves the reaction of a substituted imidazole with a coupling agent in a dry solvent under a nitrogen atmosphere. For instance, the synthesis of bis[2-(1-methyl-1H-imidazol-2-yl-3-iosulfanyl)-6-(1-methyl-1H-imidazol-2-ylsulfanyl)pyridine] is carried out under a nitrogen atmosphere using dry, deoxygenated solvents to prevent oxidation and other side reactions. researchgate.net Similarly, enantioselective syntheses involving cerium(IV)-catalyzed cycloadditions to form derivatives of this compound are performed under a nitrogen atmosphere at low temperatures to maintain the stereoselectivity and yield of the reaction. The use of flame-dried glassware is also a common practice in these syntheses to eliminate any adsorbed moisture. rsc.org

The primary reasons for employing a controlled atmosphere include:

Prevention of Oxidation: The imidazole ring and other reactive intermediates can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides or other oxidized byproducts.

Exclusion of Moisture: Many of the reagents used in the synthesis, such as organometallic catalysts or highly reactive coupling agents like triphosgene, are sensitive to hydrolysis. The presence of water can lead to the decomposition of these reagents and a significant reduction in the yield of the desired product.

Ensuring Reaction Specificity: By creating an inert environment, the reaction is more likely to proceed through the desired pathway, minimizing the formation of side products and simplifying the subsequent purification process.

Influence of Solvent Systems and Temperature on Reaction Efficiency

A common one-pot synthesis of this compound involves the carbonylative coupling of 1-methylimidazole with a phosgene (B1210022) equivalent, such as triphosgene. This reaction is typically performed in an aprotic solvent, like dichloromethane, at a controlled temperature. The reaction proceeds through the in-situ formation of a reactive N-acylimidazolium intermediate. The stability and reactivity of this intermediate are highly dependent on the solvent's polarity. nih.gov

Solvent Effects: Aprotic solvents are generally preferred for this type of synthesis. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. The polarity of the solvent can influence the rate of formation and the stability of the charged imidazolium (B1220033) intermediate. In more polar aprotic solvents, the stabilization of charged intermediates can be enhanced, potentially increasing the reaction rate. However, excessively polar solvents might also promote side reactions. For the synthesis of related bis(1H-indazol-1-yl)methane, dimethyl sulfoxide (B87167) (DMSO) has been used as both a solvent and a methylene source at high temperatures. mdpi.com

Temperature Effects: The synthesis of this compound via carbonylative coupling is often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction between 1-methylimidazole and triphosgene. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. For other related syntheses, such as the iron(II)-mediated oxidation of bis(1-methylimidazol-2-yl)methane, a higher temperature of 60 °C is employed to drive the reaction to completion over a 24-hour period. In the synthesis of bis(1H-indazol-1-yl)methane, a high temperature of 175 °C was found to be optimal for the one-pot reaction. mdpi.com This highlights that the optimal temperature is highly dependent on the specific synthetic route.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound and Related Compounds

| Synthetic Method | Reactants | Solvent | Temperature | Yield | Reference |

| Carbonylative Coupling | 1-Methylimidazole, Triphosgene | Dichloromethane | 0 °C to RT | 58-63% | |

| Iron(II)-Mediated Oxidation (of the methane (B114726) precursor) | Bis(1-methylimidazol-2-yl)methane, Fe(II) sulfate, O₂ | Ethanol-water (4:1) | 60 °C | 68-72% | |

| Hydrogen Peroxide Oxidation (of the methane precursor) | Bis(1-methylimidazol-2-yl)methane, 30% H₂O₂ | Glacial Acetic Acid | Reflux (118 °C) | 65-70% | |

| Metal-Catalyzed Dimerization (of indazole) | 1H-Indazole, Metal Catalyst | DMSO | 175 °C | High | mdpi.com |

Purification and Stereochemical Resolution Techniques

Flash column chromatography is a standard and effective technique for the purification of this compound from crude reaction mixtures. bris.ac.ukrsc.org This method allows for the rapid separation of the desired product from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. rsc.org

The choice of eluent system is critical for achieving good separation. For nitrogen-containing heterocyclic compounds like this compound, which can range from moderately to highly polar, a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly used. mdpi.com For particularly polar compounds, a small percentage of methanol (B129727) can be added to the eluent system; however, it is generally kept below 10% to avoid dissolving the silica gel. researchgate.net In some cases, for basic compounds, the addition of a small amount of a base like triethylamine (B128534) (around 0.1%) to the eluent can improve the peak shape and reduce tailing by neutralizing the acidic sites on the silica gel. mdpi.com

A general procedure for the purification of a related imidazole derivative involved flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. nih.gov For the purification of other N-protected imidazoles, various solvent systems such as ethyl acetate/methanol have been employed. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rsc.orgchemistryhall.com

Table 2: General Eluent Systems for Flash Chromatography of Imidazole and Related Compounds

| Compound Type | Typical Eluent System(s) | Additives (if necessary) | Reference(s) |

| Normal Polarity Organic Compounds | Ethyl Acetate/Hexane (B92381) (10-50% EtOAc) | - | researchgate.net |

| Polar Organic Compounds | 100% Ethyl Acetate or Methanol/Dichloromethane (e.g., 5% MeOH) | - | researchgate.net |

| Basic Nitrogen-Containing Compounds | Ethyl Acetate/Hexane or Dichloromethane/Methanol | Triethylamine (~0.1%) | mdpi.com |

| N-protected Imidazole Derivatives | Ethyl Acetate/Hexane or Ethyl Acetate/Methanol | - | rsc.orgnih.gov |

While this compound itself is achiral, many of its derivatives, particularly those synthesized through stereoselective reactions, can be chiral. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and isolation of enantiomers from a racemic mixture on a larger scale than analytical HPLC. nih.govptfarm.pl This technique is crucial for obtaining enantiomerically pure compounds for further studies. ptfarm.pl

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for the separation of a broad range of chiral compounds, including imidazole derivatives. ptfarm.plnih.govpsu.edu The choice of the specific CSP and the mobile phase composition are critical for achieving successful enantioseparation.

For the separation of chiral imidazole derivatives, columns such as Chiralcel OJ, which contains cellulose tris(4-methylbenzoate), have been successfully employed. ptfarm.pl The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol (e.g., 2-propanol, ethanol). ptfarm.pl In some cases, the addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase can improve the resolution and peak shape. ptfarm.pl The development of a preparative HPLC method often begins with analytical scale experiments to screen different CSPs and mobile phases to find the optimal conditions for separation. psu.edu Once optimized, the method can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. ptfarm.pl

Table 3: Chiral Stationary Phases and Mobile Phase Modifiers for HPLC Separation of Imidazole Derivatives

| Chiral Stationary Phase (CSP) Type | Example Columns | Common Mobile Phase Modifiers | Reference(s) |

| Polysaccharide-based (Cellulose) | Chiralcel OD, Chiralcel OJ | Hexane/Ethanol, Hexane/2-Propanol, with or without Diethylamine (DEA) | ptfarm.plnih.gov |

| Polysaccharide-based (Amylose) | Chiralpak AD | Similar to cellulose-based CSPs | nih.gov |

| Cyclodextrin-based | Cyclobond I | Normal and reversed-phase modes | psu.edu |

Chemical Reactivity and Derivatization Pathways of this compound

This compound can undergo oxidation reactions under specific conditions to yield corresponding oxidized products, such as N-oxides. The imidazole ring is susceptible to oxidation, and the reaction conditions can be controlled to achieve the desired transformation.

One common method for the oxidation of related imidazole compounds is the use of hydrogen peroxide in acetic acid. unifesp.br For example, bis-(1H-benzimidazol-2-yl)-methane has been successfully oxidized to bis-(1H-benzimidazol-2-yl)-methanone using this method. unifesp.br This suggests that a similar approach could be applicable to this compound to potentially form its N-oxide derivatives. The reaction typically involves heating the substrate with a 30% aqueous solution of hydrogen peroxide in glacial acetic acid at reflux temperatures.

The characterization of the oxidized products is essential to confirm the structure and purity. This is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The formation of an N-oxide can be identified by the appearance of a characteristic N-O stretching vibration. The C=O stretch of the ketone group in the starting material is typically observed around 1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the oxidized product. The chemical shifts of the protons and carbons in the imidazole rings will be affected by the presence of the N-oxide group. For the starting material, the ¹H-NMR spectrum in CDCl₃ shows a singlet for the N-CH₃ groups at approximately δ 3.65 ppm and multiplets for the imidazole protons between δ 7.12 and 7.58 ppm. The ¹³C-NMR spectrum shows the carbonyl carbon at δ 162.5 ppm. Upon oxidation, shifts in these signals would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula of the oxidized product by providing a precise mass measurement.

Table 4: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Identifiers | Reference |

| ¹H-NMR (400 MHz, CDCl₃) | δ 3.65 (s, 6H, N-CH₃), 7.12–7.58 (m, 4H, imidazole-H) | |

| ¹³C-NMR | δ 162.5 (C=O), 137.2 (C-N), 34.1 (N-CH₃) | |

| FT-IR | 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) |

Reduction Reactions and Analysis of Reduced Derivatives

The carbonyl group of this compound is susceptible to reduction, a common transformation for ketones. This reaction typically involves the use of a reducing agent to convert the ketone into a secondary alcohol.

Detailed Research Findings: The reduction of the central ketone in bis(imidazol-2-yl)methanone systems is a well-established method for producing their corresponding alcohol derivatives. nih.gov Studies on related C-2 aroyl imidazole derivatives have demonstrated that this transformation can be efficiently achieved under mild conditions using sodium borohydride (B1222165) (NaBH₄). nih.gov This process converts the methanone (B1245722) bridge into a methanol bridge, yielding bis(1-methyl-1H-imidazol-2-yl)methanol. oakwoodchemical.com The resulting secondary alcohol, bis(1-methyl-1H-imidazol-2-yl)methanol, is a key derivative with its own distinct chemical properties and potential for further synthetic modifications. nih.govoakwoodchemical.com The general transformation is a nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 1: Reduction of this compound

| Starting Material | Reagent | Product | Reference |

|---|

The analysis of the reduced product, bis(1-methyl-1H-imidazol-2-yl)methanol, would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the ketone carbonyl signal and the appearance of a new signal for the hydroxyl proton and the methine proton. Infrared (IR) spectroscopy would show the appearance of a broad O-H stretching band.

Substitution Reactions Occurring on the Imidazole Rings

The imidazole rings in this compound are aromatic heterocyclic systems that can undergo substitution reactions. In many imidazole compounds, the N-H proton is acidic and can be removed by a base, allowing for N-substitution. nih.gov However, in the case of this compound, this position is already occupied by a methyl group. Therefore, substitution reactions are directed towards the carbon atoms of the imidazole rings.

Detailed Research Findings: The imidazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic substitution. In related benzimidazole (B57391) systems, the NH group acts as a site for electrophilic substitution. nih.gov For N-methylated imidazoles, electrophilic attack is still possible on the ring carbons. The specific position of substitution (C4 or C5) is influenced by the electronic effects of the substituents already present, namely the N-methyl group and the central carbonyl bridge. Computational and experimental studies on related systems help predict the regioselectivity of these reactions. researchgate.net

While specific documented examples of substitution reactions directly on this compound are not extensively detailed in the provided search context, the general principles of imidazole chemistry suggest that reactions such as halogenation, nitration, and sulfonation could be feasible under appropriate conditions, leading to a variety of substituted derivatives.

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The core structure of this compound serves as a scaffold for the synthesis of a wide range of novel derivatives and analogues. globaljournals.org These synthetic efforts often focus on modifying the imidazole rings, replacing them with other heterocycles, or creating more complex molecular architectures.

Detailed Research Findings: The synthesis of bis-imidazole derivatives is a significant area of research. globaljournals.org Various synthetic routes have been developed to produce novel analogues with diverse functionalities.

Metal Complexes: Bis-imidazole compounds, including benzimidazole analogues like bis(1H-benzo[d]imidazol-2-yl)methanone, act as ligands to form stable complexes with various metal ions such as Zinc(II), Nickel(II), Copper(II), and Iron(III). researchgate.net These complexes are characterized using elemental analysis, IR, NMR, and mass spectrometry, with studies often suggesting an octahedral geometry for the metal chelates. researchgate.net

Derivatives via Multi-component Reactions: Efficient one-pot synthesis methods have been reported for creating novel bis-imidazole derivatives from various aldehydes, benzyl, and ammonium (B1175870) acetate. globaljournals.org

N-Oxide Derivatives: Researchers have synthesized bis[1H-imidazole 3-oxides] through three-component reactions involving α-(hydroxyimino) ketones, formaldehyde, and alkane-1,ω-diamines. These N-oxide derivatives can be subsequently transformed into other bis-imidazole species, such as bis[2H-imidazol-2-ones] and bis[2H-imidazole-2-thiones], or deoxygenated to form the parent bis-imidazole.

Analogues with Different Linkers: Synthetic strategies have been employed to create analogues where the central carbonyl group is replaced by other linkers. For instance, bis-imidazolyl phenyl butadiyne derivatives have been synthesized as part of research into new chemical entities. nih.gov

Characterization of these novel compounds is comprehensive, utilizing a suite of analytical techniques.

Table 2: Spectroscopic Data for a Representative Bis-imidazole Analogue

| Technique | Compound | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | (S)-5-(3-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | δ 7.81 (ddd, J = 8.2, 7.7, 0.5 Hz, 1H), 7.70 (ddd, J = 1.7, 1.5, 0.5 Hz, 1H), 4.61 (dd, J = 7.7, 6.9 Hz, 1H) | nih.gov |

| ¹³C NMR | (4-Iodophenyl)(4-(4-iodophenyl)-1H-imidazol-2-yl)methanol | δ=150.6, 141.7, 137.4, 137.1, 128.6, 126.5, 93.1, 91.2, 69.4 | nih.gov |

| IR | Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate | 2950 (C–H aliphatic stretching),1708 (C=O stretching), 1570 (C=N stretching) | nih.gov |

These synthetic and characterization efforts continually expand the library of bis-imidazole compounds, paving the way for the exploration of their properties and applications. globaljournals.org

Coordination Chemistry of Bis 1 Methyl 1h Imidazol 2 Yl Methanone

Ligand Properties and Coordination Modes of Bis(1-methyl-1H-imidazol-2-yl)methanone

Elucidation of Bidentate Ligand Behavior

This compound, a symmetric molecule featuring two 1-methylimidazole (B24206) rings connected by a carbonyl linker, exhibits versatile ligand properties, primarily acting as a bidentate chelator. Its coordination behavior is characterized by the involvement of the nitrogen atoms of the imidazole (B134444) rings and, in some cases, the oxygen atom of the central carbonyl group.

The most common coordination mode involves the nitrogen atoms from the two imidazole rings binding to a metal center, forming a stable chelate ring. This N,N'-bidentate behavior is well-documented in its complexes with transition metals such as iron(II). berkeley.edu In these instances, the ligand, abbreviated as L, coordinates to the metal ion through the N3 atoms of both imidazole moieties, as seen in complexes like [Fe(L)₃]²⁺ and [FeCl₂(L)₂]. berkeley.edu This mode of coordination is responsible for its application as a colorimetric indicator for Fe(II), where the complex formation leads to a distinct color change. ljmu.ac.uk

Interestingly, the coordination behavior can be influenced by the nature of the metal ion. In complexes with lanthanides, such as dysprosium(III), this compound has been shown to function as a neutral N,O-donor ligand. In this mode, one of the imidazole nitrogens and the carbonyl oxygen atom coordinate to the metal center. This flexibility in donation mode highlights the ligand's ability to adapt to the electronic and steric requirements of different metal ions.

Exploration of Multidentate Ligand Design Principles (e.g., Janus-head type ligands)

The design of multidentate ligands is a cornerstone of coordination chemistry, enabling fine control over the geometry and properties of metal complexes. A specific area of interest is the development of "Janus-head" ligands, which are characterized by having two distinct coordination sites, often with different donor atoms or steric properties. This asymmetry allows for the selective binding of different metal ions or the creation of heterometallic complexes with unique reactivity.

While this compound is a symmetric molecule, its study provides insight into the principles of multidentate ligand design. In its typical N,N'-bidentate coordination, it functions as a symmetric chelate, analogous to well-known ligands like 2,2'-bipyridyl. However, the potential for N,O-coordination introduces an element of asymmetry in its function, if not its inherent structure. This dual-coordination capability, engaging either two nitrogen donors or a nitrogen and an oxygen donor, shows how a seemingly simple symmetric ligand can offer multiple binding possibilities. berkeley.edu

True Janus-head ligands are typically constructed by covalently linking two different heterocyclic donor systems. This compound, with its identical imidazole units, does not fit the classic definition of a Janus-head ligand. Its structure serves as a point of contrast, emphasizing that the "two-faced" character of Janus ligands arises from built-in chemical disparity between the binding sites, a feature not present in this symmetrical ketone.

Metal Complex Formation and Comprehensive Characterization

Complexation Studies with Transition Metals (e.g., Iron(II), Dysprosium)

The ability of this compound to form stable complexes with a variety of metals has been a subject of significant research. Its interactions with transition metals and lanthanides are particularly notable.

Iron(II): The complexation of this compound with iron(II) is well-established. The ligand readily forms a stable complex with Fe(II) ions in aqueous solutions, a reaction that underpins its use as a highly selective colorimetric indicator for this specific ion. ljmu.ac.uknih.gov The formation of tris-chelate complexes, [Fe(L)₃]²⁺, results in intensely colored solutions, allowing for photometric determination of iron concentrations. berkeley.eduljmu.ac.uk The coordination involves the two imidazole nitrogen atoms binding to the iron center, creating a robust coordination sphere. berkeley.edu

Dysprosium(III): The coordination chemistry of this ligand extends to the lanthanide series. Studies have shown its incorporation into dysprosium(III) complexes, where it can influence the resulting magnetic properties. In a reported heteroleptic complex, [Dy(dbm)₃(L)] (where dbm is dibenzoylmethanide), the ligand acts as a neutral N,O-donor. This type of complex is of interest in the field of Single-Molecule Magnets (SMMs), where the ligand field provided by the coordinating atoms plays a crucial role in inducing the magnetic anisotropy required for SMM behavior. The rigidity of the ligand is noted to help minimize quantum tunneling of magnetization, a key factor for enhancing SMM performance.

Synthesis and Structural Definition of Homoleptic and Heteroleptic Metal Complexes

Both homoleptic and heteroleptic complexes of this compound have been synthesized and characterized, primarily with iron(II).

Homoleptic Complexes: A homoleptic complex is one in which a central metal atom is coordinated to only one type of ligand. The complex Tris[this compound-κ²N³]iron(II) dichloride, [Fe(L)₃]Cl₂, is the first structurally defined homoleptic tris[bis(imidazol-2-yl)ketone]-metal complex. berkeley.edu In this compound, three molecules of the ligand surround a single iron(II) ion, with each ligand acting as an N,N'-bidentate donor.

Heteroleptic Complexes: Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. An example involving this compound is cis-bis[this compound-κ²N³]dichloroiron(II), [FeCl₂(L)₂]. berkeley.edu Here, two ligand molecules and two chloride ions coordinate to the iron(II) center. Another example is the dysprosium complex [Dy(dbm)₃(L)], which features both the title ligand and three dibenzoylmethanide ligands. The ability to form such mixed-ligand systems is critical for tuning the electronic, steric, and functional properties of the final metal complex.

Structural Elucidation via Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials, including metal complexes. This technique has been instrumental in characterizing complexes of this compound.

Table 1: Crystallographic and Structural Data for Selected Iron(II) Complexes

| Complex | Formula | Description | Coordination Environment of Fe(II) | Source |

|---|---|---|---|---|

| Homoleptic Complex | [Fe(C₉H₁₀N₄O)₃]Cl₂·5.5H₂O | First structurally characterized homoleptic tris[bis(imidazol-2-yl)ketone]-metal complex. | Six-coordinate, with three N,N'-bidentate ligands. | berkeley.edu |

| Heteroleptic Complex | [FeCl₂(C₉H₁₀N₄O)₂] | A pair of monodentate chloro donors supplants one bidentate ligand. | Six-coordinate, with two N,N'-bidentate ligands and two cis-chloro ligands. | berkeley.edu |

| Binuclear Complex | [Fe₂Cl₄(C₉H₁₀N₄O)₂] | Centrosymmetric binuclear compound with bridging chloride ligands. | Five-coordinate, square pyramidal. | berkeley.edu |

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, NMR, IR)

The coordination of this compound (bik) to metal centers induces significant changes in its spectroscopic signatures, providing valuable insight into the nature of the metal-ligand bonding. While detailed NMR studies on its diamagnetic complexes are not extensively documented in the provided sources, IR, UV-Vis, and Mössbauer spectroscopy have been pivotal in characterizing its paramagnetic complexes, particularly with iron.

In general, the infrared (IR) spectra of metal complexes of ligands analogous to bik show shifts in the vibrational frequencies of the carbonyl (C=O) group and the imidazole ring upon coordination. ynu.edu.cn These shifts are indicative of the electronic changes in the ligand framework resulting from the donation of electron density to the metal center.

The electronic absorption spectra (UV-Vis) are particularly informative for transition metal complexes. For instance, the formation of the [Fe(II)(bik)3]2+ species results in a distinct blue color, indicating strong absorption in the visible region of the spectrum. nih.govnih.gov This is characteristic of metal-to-ligand charge transfer (MLCT) bands.

Mössbauer spectroscopy has been instrumental in elucidating the electronic state of iron complexes. For the dinuclear complex Fe(III)2(μ-OH)2(bik)44, the ⁵⁷Fe isomer shift (δ) was found to be 0.45 mm s⁻¹ and the quadrupole splitting (ΔE_Q) was 0.26 mm s⁻¹ at 80 K. nih.gov These parameters are consistent with the presence of two identical high-spin iron(III) sites within the complex. nih.gov Furthermore, variable-temperature magnetic susceptibility measurements of the Fe(II)(bik)32 complex revealed spin-crossover (SCO) behavior. nih.govnih.gov

Spectroscopic Data for this compound Metal Complexes

| Complex | Spectroscopic Technique | Key Findings | Source(s) |

|---|---|---|---|

| Fe(III)2(μ-OH)2(bik)44 | Mössbauer Spectroscopy (80 K) | δ = 0.45 mm s⁻¹; ΔE_Q = 0.26 mm s⁻¹. Confirms two identical high-spin Fe(III) sites. | nih.gov |

| Fe(II)(bik)32 | Magnetic Susceptibility | Exhibits spin-crossover (SCO) behavior with thermal hysteresis. | nih.govnih.gov |

| [Fe(II)(bik)3]2+ | UV-Vis Spectroscopy | Formation of a distinct blue-colored species. | nih.govnih.gov |

Geometrical and Electronic Structures of this compound Metal Complexes

Determination of Coordination Geometries (e.g., Distorted Square Antiprism, Trigonal Bipyramidal, Square Pyramidal)

The ligand this compound typically acts as a bidentate chelating agent, coordinating through the nitrogen atoms of its two imidazole rings. This coordination mode facilitates the formation of various geometries depending on the metal-to-ligand ratio and the presence of other coordinating species.

X-ray crystallography has confirmed several coordination environments. An octahedral geometry is observed in the homoleptic tris-chelate complex, [Fe(C9H10N4O)3]Cl2, where three bidentate 'bik' ligands coordinate to a single iron(II) center. researchgate.net For analogous benzimidazole-based ligands, octahedral geometries are also commonly suggested for their metal chelates. researchgate.net

A square pyramidal geometry has been identified in a binuclear iron(II) complex, [Fe2Cl4(C9H10N4O)2]. researchgate.net In this structure, each five-coordinate iron atom has a chloro ligand at its apex, with the base of the pyramid formed by two bidentate ligand arrays and a bridging chloride ligand. researchgate.net

While specific examples of distorted square antiprism or trigonal bipyramidal geometries with this exact ligand are not detailed in the provided search results, the versatility of the bidentate chelate structure allows for the possibility of such coordination environments under appropriate synthetic conditions.

Confirmed Coordination Geometries for this compound (bik) Complexes

| Coordination Geometry | Exemplar Complex | Description | Source(s) |

|---|---|---|---|

| Octahedral | [Fe(bik)3]Cl2 | A homoleptic tris-chelate complex with three bidentate 'bik' ligands around one Fe(II) center. | researchgate.net |

| Square Pyramidal | [Fe2Cl4(bik)2] | A binuclear complex where each Fe(II) center is five-coordinate. | researchgate.net |

Comparative Studies of Iron(II) and Iron(III) Species in Similar Coordination Environments

The 'bik' ligand supports both iron(II) and iron(III) oxidation states, allowing for direct comparisons of their structural and electronic properties. A newly synthesized dinuclear complex, Fe(III)2(μ-OH)2(bik)44, features two high-spin iron(III) centers antiferromagnetically coupled through two bridging hydroxide (B78521) groups. nih.govnih.gov The Fe-O distances are short (1.941(2)/1.949(2) Å) and the Fe···Fe separation is 3.0723(6) Å. nih.govnih.gov Mössbauer spectroscopy confirms that the two iron(III) sites are identical. nih.gov

Interestingly, this dinuclear Fe(III) complex undergoes spontaneous reduction in methanol (B129727) to yield the mononuclear, blue-colored [Fe(II)(bik)3]2+ species. nih.govnih.gov This Fe(II) complex, Fe(II)(bik)32, displays markedly different electronic behavior, exhibiting spin-crossover (SCO) with thermal hysteresis, which is sensitive to the presence of co-crystallized solvent molecules. nih.govnih.gov The ability of the same ligand framework to stabilize a magnetically coupled dinuclear Fe(III) species and a mononuclear spin-crossover Fe(II) complex highlights the electronic flexibility imparted by the 'bik' ligand.

Influence of Ligand Topology on Reactivity and Electronic Properties within Metal Complexes

The specific topology of this compound—comprising two N-methylated imidazole rings linked by a carbonyl group—has a profound influence on the reactivity and properties of its metal complexes. This is evident when compared to structurally similar ligands. For example, the related ligand bis(2-pyridyl)ketone (bpk) readily hydrates to form a geminal diol upon coordination to Fe(III) in the presence of water. nih.gov In stark contrast, the 'bik' ligand does not undergo this hydration under similar conditions, a difference attributed to the electronic nature of the imidazole rings compared to pyridine. nih.gov

Systematic variations in the structure of imidazole-containing ligands, such as methylation patterns and the nature of the linker, are known to cause significant differences in the electrochemical properties and reactivity of their metal complexes. chemrxiv.org The N-methylation in 'bik' enhances steric bulk and electronic stability compared to its non-methylated counterpart. This modification in ligand topology directly impacts the coordination environment and can favor the formation of mononuclear complexes over the more rigid frameworks sometimes seen with tris-imidazole ligands.

Stability and Reactivity of Coordination Compounds

Factors Governing the Formation of Stable Metal Complexes

The formation of stable metal complexes with this compound is governed by several key factors inherent to the ligand and the metal ion.

Chelate Effect : As a bidentate N,N-donor ligand, 'bik' forms a stable five-membered chelate ring with metal ions. This chelate effect, an entropically favorable process, significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate imidazole ligands. The formation of the stable [Fe(II)(bik)3]2+ complex is a clear example of this principle. nih.govnih.govresearchgate.net

Donor Atom Properties : The stability of the complexes is also influenced by the electronic properties of the donor nitrogen atoms. For analogous ligands, theoretical calculations have shown that donor atoms with high negative Mulliken charges exhibit a priority for coordination, leading to more stable structures. researchgate.net

Nature of the Metal Ion : The Lewis acidity of the metal ion plays a crucial role. Iron(III), being a strong Lewis acid due to its high charge and small ionic radius, can form highly robust and stable complexes. mdpi.com This is demonstrated by the formation of the stable dinuclear [Fe(III)2(μ-OH)2(bik)4]4+ core. nih.govnih.gov

Impact of Steric Bulk and Electronic Stability from N-Methyl Groups on Coordination

The presence of methyl groups on the N1-position of the imidazole rings in this compound profoundly influences its coordination behavior with metal ions. This influence is a direct consequence of the interplay between steric and electronic effects, which dictates the stability, structure, and reactivity of the resulting metal complexes.

Electronic Effects:

The N-methyl group is an electron-donating group. This inductive effect increases the electron density on the imidazole ring, which in turn enhances the basicity of the coordinating imine nitrogen atom (N3). wikipedia.orgacs.org N-methylimidazole, for instance, is slightly more basic than its unsubstituted imidazole counterpart. wikipedia.org An increase in the basicity of a ligand generally correlates with the formation of more stable metal complexes. researchgate.net Studies on various imidazole-type ligands have demonstrated a linear relationship between the ligand's basicity (pKa) and the stability constant (log K) of the metal complexes they form. researchgate.net Therefore, the N-methylation in this compound is expected to contribute to enhanced thermodynamic stability of its coordination compounds.

Furthermore, replacing the acidic proton on the N1-nitrogen with a methyl group prevents deprotonation. This is significant because, in unsubstituted imidazole complexes, the N-H proton can become quite acidic upon coordination to a metal ion, leading to the formation of imidazolate bridges and more complex polynuclear structures. wikipedia.org By eliminating this possibility, the N-methyl groups ensure that the ligand acts as a simple, neutral bidentate donor, simplifying the resulting coordination chemistry.

Steric Effects:

While electronically favorable, the N-methyl groups also introduce steric bulk near the coordination site. This steric hindrance can influence the geometry of the metal complex and its coordination number. In some cases, bulky substituents on an imidazole ring can lead to steric clashes with other ligands in the coordination sphere, potentially distorting the ideal geometry (e.g., octahedral). wikipedia.org Research on related ligands, such as 2-methylimidazoles, has shown them to be bulky ligands that can cause steric strain. wikipedia.org

For this compound, the steric demand of the two N-methyl groups can affect the "bite angle" of the chelate and influence how the ligand packs around a metal center. In some systems, the introduction of a methyl group has been observed to cause a deformation of the imidazole ring's planarity, which can affect the formation and properties of the final complex. nih.gov However, the steric hindrance from a methyl group is relatively modest compared to larger alkyl or aryl substituents. acs.org Its impact is often a subtle modulation of the complex's structure rather than a complete blockage of coordination, allowing for the formation of stable complexes with various metal ions.

The combined steric and electronic contributions of the N-methyl groups make this compound a versatile ligand, forming stable chelate complexes suitable for applications in catalysis and materials science.

Interactive Data Table: Comparison of N-H and N-Methyl Imidazole Ligand Properties

The following table summarizes the general effects of N-methylation on the coordination properties of imidazole-based ligands, based on the principles discussed.

| Feature | Unsubstituted Imidazole (N-H) | N-Methyl Imidazole (N-CH₃) | Impact on Coordination |

| Electronic Effect | Lower basicity | Higher basicity wikipedia.org | N-methylation increases ligand donor strength, generally leading to more stable metal complexes. researchgate.net |

| Steric Hindrance | Minimal | Moderate wikipedia.org | The methyl group adds some steric bulk, which can influence complex geometry and ligand packing. |

| Acidity of N1 | Acidic proton present | No acidic proton | N-methylation prevents deprotonation and the formation of imidazolate-bridged polynuclear species. wikipedia.org |

| Coordination Mode | Can act as a neutral ligand or a bridging anionic ligand | Acts as a neutral bidentate ligand | Provides simpler, more predictable coordination behavior. |

Catalytic Applications and Mechanistic Investigations

Bis(1-methyl-1H-imidazol-2-yl)methanone as a Fundamental Component in Catalytic Systems

This compound, also known as bik, is a symmetric ketone featuring two 1-methylimidazole (B24206) rings connected by a central carbonyl group. This structure serves as a versatile N,N-bidentate ligand in coordination chemistry. nih.gov The nitrogen atoms of the imidazole (B134444) rings readily chelate to various metal ions, forming stable complexes that are subjects of study for their catalytic potential. nih.gov

The utility of this compound in catalytic systems stems from its electronic and steric properties. The methyl groups on the imidazole rings enhance both steric bulk and electronic stability. The interaction between this ligand and metal centers is crucial for understanding reaction mechanisms and is instrumental in the development of novel catalysts. Research has shown that iron complexes of bik can be synthesized, and these complexes have demonstrated activity in biomimetic oxidation catalysis, modeling the function of certain non-heme iron enzymes. nih.gov The formation of the tris-chelated iron(II) complex, [FeII(bik)3]2+, has been noted during the iron-catalyzed oxidation of related ligand precursors, indicating its stability and relevance within these catalytic cycles. nih.gov

Metal Complexes Derived from this compound in Catalysis

The chelation of this compound to metal ions yields a variety of complexes with distinct structural and electronic properties, which in turn dictates their catalytic behavior. Iron complexes, in particular, have been synthesized and structurally characterized, providing a platform for assessing their catalytic capabilities. nih.govresearchgate.net

The catalytic properties of metal complexes derived from this compound have been primarily investigated in the context of oxidation reactions. nih.gov The mononuclear iron(II) complex, FeII(bik)32, has been identified as an active catalyst for the oxidation of both alkanes and olefins. nih.govnih.gov

In alkane oxidation using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, this complex demonstrates high selectivity for tertiary C-H bonds. nih.gov For example, in the oxidation of adamantane, the ratio of tertiary to secondary C-H bond oxidation was found to be 29.6. nih.gov The complex also catalyzes the stereoselective oxidation of olefins to epoxides using hydrogen peroxide as the oxidant. nih.gov

Furthermore, a dinuclear iron(III) complex, FeIII2(μ-OH)2(bik)44, has been synthesized and characterized. nih.govnih.gov While this Fe(III) complex itself is a precursor, it was observed to undergo spontaneous reduction in methanol (B129727) to form the catalytically active blue [FeII(bik)3]2+ species. nih.govnih.gov The table below summarizes the key structurally characterized iron complexes.

| Complex Formula | Metal Ion | Key Structural Features | Reference |

| [Fe(C9H10N4O)3]Cl2·5.5H2O | Fe(II) | Homoleptic, tris-chelated mononuclear complex, octahedral geometry. | researchgate.net |

| [FeCl2(C9H10N4O)2] | Fe(II) | Mononuclear complex with two bidentate bik ligands and two chloro ligands. | researchgate.net |

| [Fe2Cl4(C9H10N4O)2]·2CH3OH | Fe(II) | Centrosymmetric, binuclear complex with bridging chloride ligands; square-pyramidal Fe centers. | researchgate.net |

| FeIII2(μ-OH)2(bik)44 | Fe(III) | Dinuclear complex with two bridging hydroxide (B78521) groups. | nih.govnih.gov |

| FeII(bik)32 | Fe(II) | Tris-chelated mononuclear complex exhibiting spin-crossover behavior. | nih.gov |

Mechanistic investigations provide insight into how these catalysts function. Studies on related iron(II)-bis(imidazolyl) complexes, which serve as excellent models, have been conducted to understand the elementary steps of oxidation reactions. rsc.org Pulse radiolysis studies on the one-electron oxidation of iron(II)–bis(imidazol-2-yl)methane (FeII–2-BIM) complexes, which are good models for non-haem iron enzymes, show that the oxidant initially attacks the ligand rather than the metal center. rsc.org

The proposed mechanism involves the formation of a ligand radical, followed by a rapid intramolecular electron transfer from the Fe(II) center to the ligand radical, resulting in an Fe(III) complex. rsc.org The rate of this intramolecular electron transfer is estimated to be greater than 10^6 s⁻¹. rsc.org This contrasts with iron(II)-histidine complexes, where the initial oxidation of the ligand does not control the process, suggesting that the nature of the metal-ligand bond is critical. rsc.org

For the catalytic oxidation of alkanes by the [FeII(bik)3]2+ complex, several observations hint at the mechanism:

Low alcohol/ketone ratios in cyclohexane (B81311) oxidation suggest the involvement of a potent oxidizing intermediate. nih.gov

A strong dependence on the presence of O2 for the total turnover number points to a complex interplay between the peroxide oxidant and molecular oxygen. nih.gov

Low retention of configuration in the oxidation of cis-1,2-dimethylcyclohexane (B165935) indicates the formation of a long-lived substrate radical intermediate, which allows for conformational rearrangement before the final product is formed. nih.gov

Specific Catalytic Transformations and Their Underlying Principles

The primary catalytic application of this compound complexes is in iron-catalyzed oxidation processes, mimicking the activity of non-heme iron-containing enzymes like lipoxygenase. nih.govrsc.org The FeII(bik)32 complex has proven effective in the oxidation of challenging substrates like alkanes and the selective epoxidation of olefins. nih.gov

The high selectivity for tertiary C-H bonds in alkane oxidation is a notable feature. This is attributed to the nature of the high-valent iron-oxo species presumed to be the active oxidant, which preferentially attacks the weakest C-H bond. The results for the oxidation of several alkanes with the [FeII(bik)3]2+/t-BuOOH system are detailed below.

| Substrate | Oxidant | Products | Key Observation | Reference |

| Adamantane | t-BuOOH | Adamantan-1-ol, Adamantan-2-ol, Adamantan-2-one | High 3°/2° selectivity (29.6) | nih.gov |

| Cyclohexane | t-BuOOH | Cyclohexanol, Cyclohexanone | Low alcohol/ketone ratio | nih.gov |

| Ethylbenzene | t-BuOOH | 1-Phenylethanol, Acetophenone | Low alcohol/ketone ratio | nih.gov |

| cis-1,2-Dimethylcyclohexane | t-BuOOH | Mixture of alcohol isomers | Low retention of stereochemistry | nih.gov |

| Olefins | H2O2 | Epoxides | Stereoselective oxidation | nih.gov |

These findings underscore the potential of these complexes as functional models for biological oxidation systems and as catalysts for selective chemical transformations.

While this compound is a prominent ligand in the field of biomimetic and coordination chemistry, its application in metallocene catalysis is less documented in peer-reviewed literature. Metallocene catalysts are typically characterized by a transition metal atom "sandwiched" between two cyclopentadienyl-type ligands. The compound has been commercially marketed under the category of "Metallocene Catalysts," suggesting a potential or intended use in this area. mcat.de However, detailed studies or specific examples of its incorporation into a traditional metallocene framework or as an activator for such systems are not widely reported in the available scientific literature. Its role may be speculative or confined to highly specialized, niche applications not captured in broader research databases.

Future Directions in Catalytic System Development and Optimization

The exploration of this compound and its derivatives as ligands in catalysis is an evolving field. Future research is poised to focus on several key areas to enhance the efficacy, selectivity, and applicability of these catalytic systems. The primary strategies will likely revolve around rational ligand design, the engineering of novel catalyst supports, and the application of computational chemistry to predict and understand catalytic behavior.

A significant avenue for future development lies in the modification of the ligand backbone . The electronic and steric properties of the this compound ligand can be fine-tuned by introducing various substituents on the imidazole rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center in the resulting complex, thereby influencing its catalytic activity and selectivity. This approach is a well-established strategy for optimizing N-heterocyclic carbene (NHC) catalysts, which are structurally related to the carbene precursors derived from imidazolium (B1220033) salts.

Another promising direction is the development of heterogenized catalytic systems . Immobilizing the this compound-metal complexes on solid supports, such as polymers, silica (B1680970), or nanoparticles, can offer significant advantages. mdpi.com These include enhanced catalyst stability, simplified separation of the catalyst from the reaction products, and the potential for catalyst recycling, which is crucial for developing sustainable and cost-effective industrial processes. mdpi.com Research into functionalized supports that can actively participate in the catalytic cycle is also an emerging trend. mdpi.com

The use of computational and theoretical studies is expected to play an increasingly important role in the rational design of new catalysts. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, the geometries of catalytic intermediates, and the electronic factors governing catalyst performance. researchgate.net Such computational screening can accelerate the discovery of more efficient catalysts by predicting the most promising ligand modifications and reaction conditions before their experimental implementation. researchgate.net

Furthermore, the exploration of novel metal complexes beyond the commonly used palladium is a key area for expansion. Investigating the coordination of this compound with a wider range of transition metals could unlock new catalytic transformations. The synthesis and characterization of complexes with metals like cobalt, nickel, and iron are of particular interest due to their lower cost and unique reactivity profiles. mdpi.com

Finally, expanding the scope of catalytic applications for these systems is a continuous goal. While their use in cross-coupling reactions has been a primary focus, future work will likely explore their potential in other important organic transformations, such as C-H activation, polymerization, and asymmetric catalysis. For the latter, the development of chiral derivatives of this compound will be essential.

The table below summarizes potential future research directions for the optimization of catalytic systems based on this compound.

| Research Direction | Proposed Strategy | Expected Outcome |

| Ligand Modification | Introduction of various functional groups on the imidazole rings. | Enhanced catalytic activity, selectivity, and stability. |

| Catalyst Heterogenization | Immobilization on solid supports (polymers, nanoparticles, etc.). mdpi.com | Improved catalyst reusability and process sustainability. mdpi.com |

| Computational Modeling | Use of DFT and other theoretical methods for catalyst design. researchgate.net | Accelerated discovery of optimized catalytic systems. researchgate.net |

| Exploration of New Metals | Synthesis of complexes with earth-abundant metals (e.g., Fe, Ni, Co). mdpi.com | Development of more cost-effective and sustainable catalysts. mdpi.com |

| Expansion of Applications | Testing in a wider range of catalytic reactions (e.g., C-H activation). | Broadened utility of this class of catalysts. |

Biochemical and Biological Research Applications

Investigation of Diverse Biological Activities of Bis(1-methyl-1H-imidazol-2-yl)methanone and its Derivatives

This compound and its related derivatives are subjects of ongoing research to explore their potential therapeutic applications, primarily in antimicrobial and anticancer fields. researchgate.net The imidazole (B134444) scaffold is known to interact with various biological macromolecules, which underpins its diverse bioactivities. researchgate.net

Derivatives of this core structure, particularly bis-imidazole and bis-benzimidazole compounds, have demonstrated a range of biological properties. Benzimidazoles, which feature a fused benzene (B151609) and imidazole ring, are recognized for a broad spectrum of pharmacological activities, including antibacterial, antiviral, anthelmintic, and anti-inflammatory effects. farmaciajournal.com Metal complexes of bis(1H-benzo[d]imidazol-2-yl)methanone, a related benzimidazole (B57391) derivative, have also been synthesized and evaluated for their biomedical potential. nih.gov These studies highlight the rich chemical versatility and biological relevance of the bis-imidazole methanone (B1245722) framework and its analogs. The primary research focus remains on their utility as potential antimicrobial and anticancer agents. researchgate.net

Antimicrobial Research

The imidazole moiety is a cornerstone of many clinically used antimicrobial agents. nih.govresearchgate.net Consequently, this compound and its derivatives are actively investigated for their potential to combat microbial infections. Research in this area encompasses evaluation against various bacterial and fungal pathogens.

The antibacterial potential of imidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on various derivatives show a wide range of activities. For instance, certain bis-cyclic imidazolidine-4-one derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.net Similarly, a thiosemicarbazone derivative of bis(1H-imidazol-2-yl)methylene was screened against bacteria including E. coli and Streptococcus pneumoniae.

In one study, novel imidazole derivatives, labeled HL1 and HL2, were tested against several bacterial strains. The results indicated that these compounds possess antibacterial properties, although at relatively high concentrations compared to standard antibiotics. nih.gov Another investigation into 1-(aryl)-2-(1H-imidazol-1-yl)methanones also sought to develop new broad-spectrum antibiotics. nih.gov However, not all imidazole derivatives show promise; a study of thirty-four imidazole-based compounds found none possessed antibacterial activity. researchgate.net

Research on imidazolone (B8795221) derivatives revealed weak anti-staphylococcal activity for most analogs. nih.gov Conversely, some nitroimidazole-1,3,4-oxadiazole hybrids have demonstrated significant activity against E. coli. nih.gov This variability underscores the importance of the specific substitutions on the imidazole ring in determining antibacterial efficacy.

Imidazole derivatives are a well-established class of antifungal agents, with many compounds inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Research into the antifungal properties of compounds related to this compound draws on this established mechanism.

Studies have shown that various imidazole derivatives exhibit potent in vitro antifungal action against a range of pathogens, including species of Aspergillus, Candida, Trichophyton, and Microsporum. nih.govnih.gov For example, silver(I) complexes of bis(imidazol-2-yl)methane derivatives have shown activity against the fungal pathogen Candida albicans. researchgate.netnih.gov In one study, several newly synthesized imidazole derivatives displayed strong growth inhibition (over 80%) against Saccharomyces cerevisiae, Candida albicans, and Candida krusei at a concentration of 500 μM. researchgate.net

The antifungal effects of these compounds are often significant. A series of new imidazole and triazole derivatives showed excellent in-vitro activity against multiple fungi, including strains resistant to existing drugs like fluconazole (B54011) and itraconazole. nih.gov This suggests that new derivatives based on the imidazole scaffold could help address the challenge of antifungal resistance.

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. For derivatives of this compound, MIC values vary significantly depending on the specific chemical structure and the target microorganism.

In antibacterial testing, some novel imidazole derivatives (HL1 and HL2) exhibited MICs of 625 µg/mL against Staphylococcus aureus and E. coli. researchgate.netnih.gov Other hybrid imidazole derivatives have shown much higher potency, with MIC values ranging from 4.9 to 17 µM against E. coli. nih.gov For antifungal activity, silver complexes of bis-imidazole ligands have demonstrated MICs between 10 and 100 µg/cm³ against Candida albicans. nih.gov

The following tables summarize selected MIC data for various imidazole derivatives, illustrating the range of potencies observed in research.

Table 1: Antibacterial MIC Values for Selected Imidazole Derivatives

| Compound/Derivative Class | Bacterium | MIC Value | Source |

|---|---|---|---|

| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 µg/mL | researchgate.netnih.gov |

| Imidazole Derivative (HL1) | MRSA | 1250 µg/mL | researchgate.netnih.gov |

| Imidazole Derivative (HL2) | Escherichia coli | 2500 µg/mL | nih.gov |

| 5-Nitroimidazole/1,3,4-oxadiazole Hybrid (62h) | Escherichia coli | 4.9-17 µM | nih.gov |

| Amino Acid-Derived Imidazolium (B1220033) Salt (3b) | Escherichia coli | 128 µg/mL (MBC) | nih.gov |

Table 2: Antifungal MIC Values for Selected Imidazole Derivatives

| Compound/Derivative Class | Fungus | MIC Value | Source |

|---|---|---|---|

| Ag2(2-BIM)22 | Candida albicans | 10–20 µg/cm³ | nih.gov |

| Ag2{2-BIM(Me)}22 | Candida albicans | 20–50 µg/cm³ | nih.gov |

| Ag2(2-BIM(Bz)OH)22·EtOH | Candida albicans | 50–100 µg/cm³ | nih.gov |

The antimicrobial activity of this compound and its derivatives is assessed using standardized in vitro laboratory methods. These techniques are essential for determining the efficacy of new compounds against specific pathogens.

Commonly employed methods include:

Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). farmaciajournal.com It involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. nih.govnih.gov The growth is assessed visually or by measuring absorbance after incubation. nih.gov

Agar (B569324) Diffusion: This category includes the disk diffusion and agar well diffusion methods. In the disk diffusion method, paper disks impregnated with the test compound are placed on an agar plate swabbed with the target microorganism. ambeed.com In the agar well diffusion method, wells are punched into the agar and filled with the test compound solution. nih.gov The compound diffuses into the agar, and its effectiveness is determined by measuring the diameter of the zone of growth inhibition around the disk or well. nih.govambeed.com

These established methodologies provide a reliable framework for the initial screening and comparative evaluation of the antimicrobial potential of new imidazole derivatives. nih.govnih.gov

Anticancer Research

The imidazole ring is a key component in several anticancer agents, and research into this compound and its derivatives is an active area of investigation. researchgate.net Studies suggest that some imidazole derivatives may inhibit cancer cell proliferation through mechanisms such as the generation of reactive oxygen species (ROS) and subsequent DNA damage. researchgate.net

A variety of structurally related compounds have been evaluated for their anticancer effects. For example, bisbenzimidazole derivatives are known to act as DNA minor groove-binding ligands, a mechanism that can interfere with DNA replication and transcription in cancer cells. The in vitro antiproliferative activity of a bis(1H-benzo[d]imidazol-2-yl)methanone ligand and its metal chelates has been screened against different carcinoma cell lines. nih.gov One study found that a platinum(IV) complex of this ligand inhibited MCF-7 breast cancer cells by 35.45% at a concentration of 200 µg/ml. nih.gov

Other research has focused on synthesizing novel benzimidazole derivatives and evaluating their anticancer activity using methods like the MTT assay, which measures cell viability. farmaciajournal.com Some of these compounds have shown considerable activity when compared against standard chemotherapy drugs like Cisplatin. farmaciajournal.com Furthermore, certain imidazole derivatives have been designed as specific enzyme inhibitors, such as V600E-mutated BRAF kinase inhibitors, with some showing potent effects with IC₅₀ values in the sub-micromolar range. The broad interest in this class of compounds continues to drive the discovery of new potential anticancer agents.

Anti-tubercular Research

The global health challenge posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. Imidazole-containing derivatives have emerged as a promising class of compounds in this area. researchgate.net

The imidazole scaffold is present in several compounds that have been investigated for anti-mycobacterial activities. researchgate.netnih.gov For instance, derivatives of 1H-benzo[d]imidazole have shown potent antitubercular activity, inhibiting the growth of Mycobacterium tuberculosis at nanomolar concentrations. nih.gov These benzimidazole derivatives have been found to target the essential MmpL3 protein, which is involved in the transport of key components of the mycobacterial cell wall. nih.gov

However, based on a review of available scientific literature, specific studies focusing on the evaluation of this compound or its direct derivatives as anti-tubercular agents have not been prominently reported. The existing research tends to focus on broader categories of imidazole or benzimidazole derivatives. researchgate.netnih.govnih.gov

The standard protocol for evaluating new anti-tubercular agents involves testing them against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For example, studies on 1H-benzo[d]imidazole derivatives involved selecting for drug-resistant mutants and using whole-genome sequencing to identify the genetic basis of resistance, which led to the identification of the MmpL3 target. nih.gov

Currently, there is a lack of specific published data on the testing of this compound against strains of Mycobacterium tuberculosis. Further research would be required to determine if this compound or its derivatives possess activity against this pathogen and to elucidate their potential mechanism of action.

Other Biological Interactions and Modulations

The versatile structure of this compound, featuring two 1-methylimidazole (B24206) rings connected by a carbonyl group, facilitates a range of biological interactions. Research into this and related compounds has revealed its capacity to modulate the activity of specific biological molecules.

Interaction with Specific Enzymes and Receptors for Activity Modulation

The mechanism of action for this compound involves its ability to bind to specific molecular targets like enzymes and receptors, thereby modulating their activity and prompting various physiological responses. While extensive research on its direct receptor binding is ongoing, its interaction with metal ions, which can be cofactors in enzymes, is well-documented. The compound is recognized as a highly selective colorimetric indicator for iron (II) ions in aqueous solutions. chemicalbook.com It forms stable complexes with metals, such as the structurally characterized Tris[this compound-kappa2N3]iron(II) dichloride. nih.gov

Analogous structures provide insight into potential receptor interactions. For instance, a class of related compounds, Bis(1H-2-indolyl)methanones, has been identified as inhibitors of the platelet-derived growth factor (PDGF) receptor kinase, a key player in cell growth and differentiation. acs.org This inhibition of a specific receptor kinase by a similar bis-methanone scaffold highlights a potential avenue of activity for this compound. acs.org

Table 1: Summary of Molecular Interactions

| Compound/Class | Interacting Molecule/Target | Observed Effect | Reference |

|---|---|---|---|

| This compound | Iron (II) Ions | Forms stable complexes; acts as a colorimetric indicator. | chemicalbook.comnih.gov |

| Bis(1H-2-indolyl)methanones (Analogue) | Platelet-Derived Growth Factor (PDGF) Receptor Kinase | Inhibition of receptor autophosphorylation. | acs.org |

| Imidazole (Parent Moiety) | GH1 β-glucosidase | Enzyme inhibition via a partial competitive mechanism. | nih.gov |